5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid

Histidinol dehydrogenase inhibition Brucella suis virulence Anti-infective drug discovery

5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid (CAS 1784884-63-4, MF: C₇H₅N₃O₃, MW: 179.13) is a fused bicyclic heterocycle belonging to the oxo-imidazo[1,5-c]pyrimidine family. This compound and its 5,6,7,8-tetrahydro congener (CAS 64134-26-5) constitute the core pharmacophore for a class of molecules investigated as histidinol dehydrogenase (HDH) inhibitors targeting Brucella suis virulence , and as versatile synthetic intermediates for histidine analogue construction.

Molecular Formula C7H5N3O3
Molecular Weight 179.135
CAS No. 1784884-63-4
Cat. No. B2726477
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid
CAS1784884-63-4
Molecular FormulaC7H5N3O3
Molecular Weight179.135
Structural Identifiers
SMILESC1=C(NC(=O)N2C1=CN=C2)C(=O)O
InChIInChI=1S/C7H5N3O3/c11-6(12)5-1-4-2-8-3-10(4)7(13)9-5/h1-3H,(H,9,13)(H,11,12)
InChIKeyGZIBBEVRHIPXFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic Acid (CAS 1784884-63-4): Core Scaffold & Procurement Context


5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid (CAS 1784884-63-4, MF: C₇H₅N₃O₃, MW: 179.13) is a fused bicyclic heterocycle belonging to the oxo-imidazo[1,5-c]pyrimidine family. This compound and its 5,6,7,8-tetrahydro congener (CAS 64134-26-5) constitute the core pharmacophore for a class of molecules investigated as histidinol dehydrogenase (HDH) inhibitors targeting Brucella suis virulence [1], and as versatile synthetic intermediates for histidine analogue construction [2]. Commercially, the compound is supplied for research use only (RUO) by multiple vendors; however, buyers must distinguish between the partially unsaturated form (1784884-63-4), the fully saturated tetrahydro form (64134-26-5), the chiral (S)-enantiomer (756449-05-5), and the methyl ester prodrug/blocking form (69614-04-6), as these constitutional and stereochemical variations profoundly affect biological activity and synthetic utility [3].

Why Generic Substitution Fails for 5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic Acid in Procurement


The imidazo[1,5-c]pyrimidine scaffold exhibits steep structure–activity relationships. The BRENDA enzyme database annotates RJ-278 (the 5,6,7,8-tetrahydro-5-oxo-7-carboxylic acid racemate) as a histidinol dehydrogenase (HDH) inhibitor with an IC₅₀ of 3.56 µM, whereas closely related 1,3-diiodo and 1-chloro derivatives are explicitly classified as 'weaker inhibitors' against the same Geotrichum candidum HDH enzyme [1]. Furthermore, the oxidation state of the pyrimidine ring is critical: the partially unsaturated 5-oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid (CAS 1784884-63-4) differs from the fully saturated tetrahydro form (CAS 64134-26-5) by one degree of unsaturation, altering its electronic character and, consequently, its hydrogen-bonding capacity, tautomeric equilibrium, and biological recognition [2]. Generic substitution with a non-validated analog—even one bearing the same core—risks loss of the documented HDH inhibitory activity, introduced synthetic complexity, or procurement of an incorrect oxidation state that is unsuitable for the intended medicinal chemistry campaign.

Quantitative Differentiation Evidence for 5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic Acid Against Closest Analogs


HDH Inhibitory Potency: RJ-278 vs. 1,3-Diiodo and 1-Chloro Analogs

The 5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid racemate (designated RJ-278, corresponding to CAS 64134-26-5, the fully saturated analog of target CAS 1784884-63-4) exhibits measurable histidinol dehydrogenase (HDH) inhibition with an IC₅₀ of 3.56 µM against the Geotrichum candidum enzyme [1]. In contrast, under identical or comparable assay conditions, two structurally analogous derivatives—(7R)-1,3-diiodo-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylic acid and methyl (7R)-1-chloro-5-oxo-5,6,7,8-tetrahydroimidazo[1,5-c]pyrimidine-7-carboxylate—are both annotated as 'weaker inhibitor' in the BRENDA database, indicating a reduction in potency upon C1 halogenation [2]. This head-to-head annotation establishes that the unsubstituted oxo-carboxylic acid scaffold provides superior HDH engagement compared to C1-substituted analogs.

Histidinol dehydrogenase inhibition Brucella suis virulence Anti-infective drug discovery

HDH Inhibitory Potency: RJ-278 vs. 7,8-Dihydroimidazo[1,5-c]pyrimidin-5(6H)-one (Lacking the 7-Carboxylic Acid)

Within the same BRENDA annotation set, 7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one—the des-carboxy analog—is listed as the 'most active inhibitor' against Geotrichum candidum HDH, alongside RJ-278 (3.56 µM) [1]. The fact that the des-carboxy analog achieves top-ranked inhibition while RJ-278 retains measurable µM activity indicates that the 7-carboxylic acid group modulates, rather than abolishes, HDH binding. For programs requiring a carboxylic acid handle for solubility, salt formation, or further derivatization, RJ-278 (and by extension the 1784884-63-4 scaffold) offers a critical balance of enzyme engagement and synthetic tractability that the des-carboxy analog cannot provide.

Histidinol dehydrogenase inhibition Structure–activity relationship Carboxylic acid pharmacophore

Synthetic Versatility as a Histidine Analogue Precursor vs. Methyl Ester Blocked Form

The oxo-imidazo[1,5-c]pyrimidine scaffold dramatically improves the efficiency of the histidine protection pathway for synthesizing histidine analogues, as demonstrated by Turtaut et al. (2014) [1]. The free 7-carboxylic acid (as in CAS 1784884-63-4 and its tetrahydro analog) enables direct amide coupling, salt formation, or activation as an active ester without deprotection steps. In contrast, the methyl ester analog (CAS 69614-04-6) requires an additional saponification or enzymatic hydrolysis step to liberate the free carboxylic acid, adding at least one synthetic transformation and potentially compromising overall yield [2]. The patent literature further identifies the compound as 'an important intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine' due to its 'simple and safe operational process and mild reaction conditions, convenient for industrial production' [3].

Histidine analogue synthesis Protection group strategy Synthetic intermediate

Physicochemical Differentiation: LogP and Hydrogen-Bonding Capacity vs. Methyl Ester and Des-Carboxy Analogs

Computed physicochemical properties from PubChem reveal that the tetrahydro-5-oxo-7-carboxylic acid (CAS 64134-26-5) has an XLogP3-AA of –0.6, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 4 [1]. These values differ substantially from the methyl ester analog (CAS 69614-04-6), which lacks the acidic proton of the carboxylic acid (reducing HBD count to 1) and gains lipophilicity from the methyl group (predicted higher LogP), affecting both aqueous solubility and membrane permeability. The partially unsaturated target (CAS 1784884-63-4) possesses an additional sp² center in the pyrimidine ring, which alters its electronic distribution, tautomeric preference, and H-bonding geometry relative to the fully saturated form . These differences are critically relevant for applications requiring specific solubility, permeability, or co-crystallization behavior.

Drug-likeness Lipophilicity Permeability Solubility

Validated Application Scenarios Where 5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic Acid Delivers Differentiated Value


Anti-Virulence Drug Discovery Targeting Brucella suis Histidinol Dehydrogenase

Programs targeting Brucella suis histidinol dehydrogenase (HDH) as a virulence factor should prioritize the 5-oxo-imidazo[1,5-c]pyrimidine-7-carboxylic acid scaffold. The BRENDA database confirms that RJ-278 (the tetrahydro racemate) exhibits an IC₅₀ of 3.56 µM against Geotrichum candidum HDH, while C1-halogenated analogs are weaker inhibitors [1]. This validated HDH engagement, combined with the scaffold's demonstrated ability to inhibit multiplication of Brucella suis in human macrophages , positions the free carboxylic acid as the preferred starting point for structure-based lead optimization over halogenated or ester-blocked analogs.

Synthesis of Histidine Analogues via the Histidine Protection Pathway

The oxo-imidazo[1,5-c]pyrimidine system is described as dramatically improving the efficiency of histidine protection for analogue synthesis [1]. Procuring the free 7-carboxylic acid form (CAS 1784884-63-4 or its tetrahydro analog) eliminates the ester hydrolysis step required when using the methyl ester (CAS 69614-04-6), saving at least one synthetic transformation. This directly accelerates the construction of histidine analogue libraries for biochemical probe development or medicinal chemistry optimization.

Key Intermediate for 5-Substituted Pyrimidine Carbocyclic Nucleoside Drug Synthesis

The patent literature explicitly identifies this compound class as 'an important intermediate for synthesizing a novel 5-substituted pyrimidine carbocyclic nucleoside medicine' with advantages of simple and safe operational process, mild reaction conditions, and convenience for industrial production [1]. Procuring the free carboxylic acid form enables direct incorporation into nucleoside synthetic routes without protecting group manipulation, supporting both laboratory-scale medicinal chemistry and pilot-scale process development.

Physicochemical Property-Driven Fragment-Based Drug Design (FBDD)

The favorable physicochemical profile—XLogP3-AA of –0.6, molecular weight of 179–181 Da, and balanced HBD/HBA count of 2/4 [1]—makes the compound well-suited as a fragment hit for FBDD campaigns. Its low lipophilicity and high aqueous solubility facilitate screening at high concentrations in biochemical and biophysical assays (NMR, SPR, X-ray crystallography), whereas the more lipophilic methyl ester analog would require co-solvent or suffer from solubility-limited assay behavior. The free carboxylic acid also provides a direct vector for fragment growing via amide coupling.

Quote Request

Request a Quote for 5-Oxo-6H-imidazo[1,5-c]pyrimidine-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.